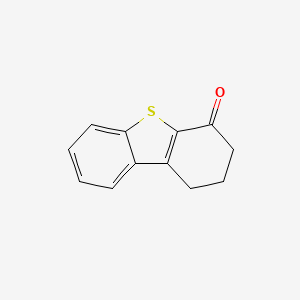

2,3-dihydro-1H-dibenzothiophen-4-one

Description

Properties

IUPAC Name |

2,3-dihydro-1H-dibenzothiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMESSBVCMGBSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-dibenzothiophen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of sulfur-containing compounds and aromatic hydrocarbons, followed by cyclization reactions to form the dibenzothiophene core structure .

Industrial Production Methods

Industrial production methods for 2,3-dihydro-1H-dibenzothiophen-4-one often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-dibenzothiophen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dibenzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups .

Scientific Research Applications

2,3-dihydro-1H-dibenzothiophen-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-dibenzothiophen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-dihydro-1H-dibenzothiophen-4-one with structurally related heterocyclic compounds, focusing on molecular features, synthesis, and applications.

Structural and Functional Comparisons

Key Observations:

- Heteroatom Influence : The sulfur atom in 2,3-dihydro-1H-dibenzothiophen-4-one enhances electron delocalization compared to nitrogen (benzimidazole) or oxygen (chromone) analogs. This affects reactivity in electrophilic substitution or coordination chemistry.

- Substituent Effects : Unlike the hydroxyl and prenyl groups in the chromone derivative , the base structure of the target compound lacks functionalization, suggesting versatility for derivatization.

Biological Activity

2,3-Dihydro-1H-dibenzothiophen-4-one is a sulfur-containing organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to participate in various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

2,3-Dihydro-1H-dibenzothiophen-4-one features a dibenzothiophene core with a ketone functional group. The presence of sulfur in its structure contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research has indicated that 2,3-dihydro-1H-dibenzothiophen-4-one exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved.

Anticancer Properties

In addition to its antimicrobial activity, 2,3-dihydro-1H-dibenzothiophen-4-one has been investigated for its potential anticancer effects. A notable study evaluated its cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The compound demonstrated significant cytotoxic effects, suggesting that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .

The biological activity of 2,3-dihydro-1H-dibenzothiophen-4-one is thought to be mediated through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors involved in metabolic processes or signal transduction pathways. Research indicates that the compound can modulate the activity of certain kinases, which play critical roles in cellular signaling and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of 2,3-dihydro-1H-dibenzothiophen-4-one:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to control groups.

- Case Study on Cancer Treatment : A preclinical study involving animal models demonstrated that treatment with 2,3-dihydro-1H-dibenzothiophen-4-one resulted in tumor size reduction and improved survival rates in subjects with induced tumors.

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydro-1H-dibenzothiophen-4-one, and how can reaction efficiency be validated?

The synthesis of 2,3-dihydro-1H-dibenzothiophen-4-one often involves cyclocondensation of thioamide precursors with carbonyl compounds. For example, analogous benzothiazinone derivatives have been synthesized via imine-thioacid condensation under reflux conditions in anhydrous solvents (e.g., toluene or THF) . Reaction efficiency can be validated using thin-layer chromatography (TLC) to monitor intermediate formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Post-synthesis, recrystallization in ethanol or acetonitrile is recommended to enhance crystallinity for structural validation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks, with deuterated DMSO or CDCl₃ as solvents.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm to quantify purity (>95% threshold for research-grade material) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond lengths and angles, critical for confirming the fused dibenzothiophene ring system .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of 2,3-dihydro-1H-dibenzothiophen-4-one?

Conflicting tautomeric assignments (e.g., keto-enol equilibria) can arise in computational models. Experimental resolution requires high-resolution X-ray diffraction (HR-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXL refinement parameters (e.g., R-factor < 0.05) and electron density maps clarify hydrogen bonding networks and tautomer stability . For example, analogous benzothiazepinones showed unambiguous keto-form dominance in crystal lattices due to intramolecular hydrogen bonding .

Q. What strategies mitigate contradictory bioactivity results in structure-activity relationship (SAR) studies?

Contradictions in SAR often stem from impurities or solvent-dependent conformational changes. Mitigation strategies include:

- Standardized Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity artifacts).

- Dose-Response Validation : Triplicate experiments with IC₅₀/EC₅₀ calculations to confirm potency trends.

- Metabolite Screening : LC-MS/MS to rule out interference from degradation products . For instance, discrepancies in estrogenic activity of flavanone derivatives were resolved by identifying trace genistein impurities .

Q. How do computational docking studies align with experimental binding affinities for dibenzothiophene derivatives?

Docking simulations (e.g., AutoDock Vina) using homology-modeled protein structures (e.g., cytochrome P450 enzymes) must account for ligand tautomerization and solvation effects. Validation requires:

- Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics (ΔG, ΔH).

- Molecular Dynamics (MD) Simulations : >50 ns trajectories to assess stability of docked poses.

Discrepancies often arise from neglecting protein flexibility; iterative refinement with experimental data improves alignment .

Methodological Challenges

Q. What are the limitations of mass spectrometry in identifying trace byproducts during synthesis?

While high-resolution mass spectrometry (HR-MS) detects molecular ions, low-abundance byproducts (e.g., <0.1%) may evade detection. Coupling with preparative HPLC (C18 columns, 10–250 µm scale) isolates impurities for NMR analysis. For example, trace sulfoxide byproducts in benzothiazepinone synthesis were identified via H-C HSQC correlations .

Q. How can researchers address low yields in multi-step syntheses of dibenzothiophene derivatives?

Yield optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity.

- Catalyst Screening : Pd/C or FeCl₃ for selective cyclization.

- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation to adjust stoichiometry .

Data Interpretation and Reproducibility

Q. How should researchers handle batch-to-batch variability in pharmacological assays?

- Quality Control (QC) Protocols : Mandate NMR and HPLC consistency checks for each batch.

- Positive/Negative Controls : Include reference compounds (e.g., tamoxifen for antiestrogen assays) to normalize inter-assay variability .

- Blinded Replication : Independent validation by a second lab reduces confirmation bias .

Q. What criteria validate the use of computational models for predicting metabolic pathways?

Models (e.g., SwissADME) require experimental cross-validation using:

- Hepatocyte Microsomal Assays : LC-MS/MS quantification of metabolites.

- Isotope-Labeling : C-labeled substrates trace metabolic fates.

Discrepancies in CYP450-mediated oxidation pathways were resolved by integrating in vitro microsomal data with docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.